methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The benzofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
- Methyl 4-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate
- Methyl 4-iodo-2,3-dihydro-1-benzofuran-2-carboxylate
Uniqueness
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other derivatives. Additionally, the bromine atom can enhance the compound’s biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
CAS No. |
2091091-34-6 |
---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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